Product packaging for 7-chloro-1H-indole-6-carboxylic acid(Cat. No.:CAS No. 1055320-72-3)

7-chloro-1H-indole-6-carboxylic acid

Cat. No.: B1321289
CAS No.: 1055320-72-3
M. Wt: 195.6 g/mol
InChI Key: RWHUWCQJGDUVIZ-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Drug Discovery

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its remarkable ability to form the core of ligands that can bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net The structural versatility of the indole ring allows it to participate in various chemical interactions, making it a cornerstone in the development of pharmaceuticals. mdpi.com

Many approved drugs across diverse therapeutic areas incorporate the indole framework, demonstrating its clinical significance. nih.gov These medications are used to treat conditions ranging from cancer and viral infections to inflammation and neurological disorders. nih.govnih.gov For instance, Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID), while Sunitinib is a tyrosine kinase inhibitor used in cancer therapy. nih.govmdpi.com The widespread presence of the indole motif in both natural products and synthetic drugs underscores its fundamental role in drug discovery. nih.govresearchgate.net

Table 1: Examples of FDA-Approved Drugs Featuring the Indole Scaffold

Drug Name Therapeutic Application Mechanism of Action
Indomethacin Anti-inflammatory Non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. researchgate.netmdpi.com
Sunitinib Anticancer Tyrosine kinase inhibitor used in targeted cancer therapies. mdpi.com
Pindolol Antihypertensive, Antidepressant Antagonist of the serotonin (B10506) 5-HT1A receptor. nih.gov
Tadalafil Erectile Dysfunction Phosphodiesterase type 5 (PDE5) inhibitor. nih.gov
Delavirdine Antiretroviral Non-nucleoside reverse transcriptase inhibitor for HIV treatment. nih.gov
Panobinostat Anticancer Histone deacetylase inhibitor for treating multiple myeloma. nih.gov

The Role of Halogenation in Modulating Bioactivity of Indole Derivatives

The introduction of halogen atoms—such as chlorine, bromine, or fluorine—onto the indole scaffold is a powerful strategy in medicinal chemistry to modulate the bioactivity and physicochemical properties of the molecule. nih.gov Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to its target protein. nih.govresearchgate.net For example, the presence of a halogen can alter the electron distribution within the indole ring, leading to stronger interactions with biological targets. acs.org

This modification is particularly prevalent in marine natural products, where brominated indoles are abundant and often exhibit potent biological effects, including antibacterial, antifungal, and antitumor activities. nih.govresearchgate.net In synthetic chemistry, halogenation is used to fine-tune the properties of drug candidates. The addition of a chlorine atom, for example, can enhance binding affinity or block metabolic pathways that would otherwise deactivate the compound. acs.orgnih.gov Studies have shown that halogenated indoles can effectively inhibit bacterial virulence factors, such as motility and biofilm formation, highlighting their potential as antivirulence agents. asm.org The strategic placement of halogens can lead to the development of more potent and selective therapeutic agents. nih.govnih.gov

Contextualization of 7-chloro-1H-indole-6-carboxylic acid within Indole Scaffold Research

Within the extensive family of indole derivatives, this compound emerges as a significant building block for organic synthesis and drug discovery. bldpharm.com Its structure combines the privileged indole core with a strategically placed chlorine atom and a carboxylic acid group, making it a valuable intermediate for creating more complex molecules. The chlorine at the 7-position and the carboxylic acid at the 6-position provide specific chemical handles for further modification, allowing chemists to construct a diverse library of compounds for biological screening. nih.govorganic-chemistry.org

This compound is primarily utilized in a research context as a precursor or intermediate in the synthesis of novel therapeutic agents. abovchem.com The specific substitution pattern of this compound makes it a key component in the synthesis of targeted inhibitors for various enzymes and receptors. While not an end-product drug itself, its role in the synthetic pathway of potential new medicines is critical.

Table 2: Chemical Properties of this compound

Property Value
CAS Number 1055320-72-3 bldpharm.comabovchem.comchemicalbook.com
Molecular Formula C₉H₆ClNO₂ abovchem.com
Molecular Weight 195.60 g/mol abovchem.com
SMILES Code O=C(C1=C(Cl)C2=C(C=C1)C=CN2)O bldpharm.com

The study of molecules like this compound is essential for advancing the field of medicinal chemistry. By providing a stable and modifiable scaffold, it enables the exploration of structure-activity relationships and the rational design of new drugs with improved efficacy and specificity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO2 B1321289 7-chloro-1H-indole-6-carboxylic acid CAS No. 1055320-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHUWCQJGDUVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Chloro 1h Indole 6 Carboxylic Acid and Analogous Structures

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The construction of the indole nucleus is a well-established area of organic synthesis, with several named reactions providing reliable pathways to this important heterocycle. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis Applications and Adaptations

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a venerable and widely used method for constructing indoles. echemi.comthermofisher.comtestbook.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. testbook.comwikipedia.org The versatility of this reaction allows for the preparation of a wide array of substituted indoles. rsc.org

The regiochemical outcome of the Fischer indole synthesis is highly dependent on the substitution pattern of the starting arylhydrazine. youtube.com For the synthesis of 7-substituted indoles, an ortho-substituted phenylhydrazine (B124118) is required, as the substituent will occupy the C7 position in the final indole product. youtube.com Conversely, a para-substituted arylhydrazine will result in a C5-substituted indole, and a meta-substituted arylhydrazine can lead to a mixture of C4 and C6-substituted indoles. youtube.com The electronic properties of the substituents can influence the direction of cyclization; electron-donating groups on the benzene (B151609) ring tend to accelerate the reaction, while electron-withdrawing groups can hinder it. youtube.com

While the Fischer indole synthesis is a powerful tool, its application to the synthesis of highly substituted indoles, such as 7-chloro-1H-indole-6-carboxylic acid, can be challenging due to the potential for multiple isomers and the sometimes harsh acidic conditions required, which may not be compatible with all functional groups. rsc.org Adaptations of the reaction, such as the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, have expanded the scope of this method. wikipedia.org

Table 1: Regiochemical Outcomes in Fischer Indole Synthesis
Arylhydrazine Substituent PositionResulting Indole Substituent PositionReference
orthoC7 youtube.com
metaC4 and C6 (mixture) youtube.com
paraC5 youtube.com

Bartoli Indole Synthesis for ortho-Substituted Indoles

The Bartoli indole synthesis is a highly effective method for the preparation of 7-substituted indoles, a class of compounds often difficult to access through classical methods like the Fischer synthesis. wikipedia.orgnih.gov Discovered by Giuseppe Bartoli in 1989, this reaction involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent to form the corresponding 7-substituted indole. wikipedia.orgjk-sci.comonlineorganicchemistrytutor.com

The presence of a substituent at the ortho position of the nitroarene is crucial for the success of the reaction, with bulkier substituents often leading to higher yields. wikipedia.orgjk-sci.com This steric hindrance is thought to facilitate the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step in the reaction mechanism. wikipedia.org The flexibility of the Bartoli synthesis is a significant advantage, as it allows for the preparation of indoles with substituents on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

A notable adaptation of this method is the Dobbs modification, which employs an ortho-bromo nitroarene as the starting material. wikipedia.orgorganic-chemistry.org The bromine atom serves as a directing group to ensure the formation of a 7-bromoindole, which can then be subjected to subsequent reactions, such as radical reduction, to remove the bromine and afford a 7-unsubstituted indole. organic-chemistry.orgwordpress.com This strategy effectively uses the bromine atom as a labile protecting group, expanding the utility of the Bartoli synthesis to a wider range of indole substitution patterns. wordpress.comresearchgate.net

Table 2: Key Features of the Bartoli Indole Synthesis
FeatureDescriptionReference
Starting Materialortho-Substituted nitroarene wikipedia.orgjk-sci.com
ReagentVinyl Grignard reagent (≥ 3 equivalents) wikipedia.orgjk-sci.com
Primary Product7-Substituted indole wikipedia.orgnih.gov
Key Mechanistic Step wikipedia.orgwikipedia.org-Sigmatropic rearrangement wikipedia.org
Dobbs ModificationUse of an ortho-bromo substituent as a removable directing group wikipedia.orgorganic-chemistry.org

Leimgruber-Batcho Indole Synthesis and Related Strategies

The Leimgruber-Batcho indole synthesis provides a versatile and high-yielding route to indoles, particularly those that are unsubstituted at the C2 and C3 positions. clockss.orgwikipedia.org This two-step process begins with the reaction of an o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine. wikipedia.orgresearchgate.net The subsequent reductive cyclization of this intermediate yields the indole. wikipedia.org

A key advantage of the Leimgruber-Batcho synthesis is its mild reaction conditions and the commercial availability of a wide variety of substituted o-nitrotoluenes, making it a popular alternative to the Fischer indole synthesis. wikipedia.org The method allows for the preparation of indoles with substituents at the C4, C5, C6, and C7 positions without the issue of isomeric mixtures that can arise in other methods. clockss.org

The reductive cyclization step can be achieved using various reducing agents, including catalytic hydrogenation with palladium on carbon or Raney nickel, as well as chemical reducing agents like stannous chloride or iron in acetic acid. clockss.orgwikipedia.org This flexibility allows for the synthesis of indoles bearing a multitude of functional groups. clockss.org The Leimgruber-Batcho synthesis has been successfully applied to the synthesis of complex natural products and pharmacologically active molecules. clockss.orgresearchgate.net

Regioselective Chlorination Strategies for Indole Scaffolds

The direct and selective introduction of a chlorine atom at the C7 position of an indole is a synthetic challenge due to the inherent reactivity of the pyrrole ring, which typically favors electrophilic substitution at C3 or C2. rsc.org However, several strategies have been developed to achieve this regioselectivity.

Directed Halogenation Techniques at the C7 Position

Directed ortho metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at a position ortho to a directing metalation group (DMG). wikipedia.org In the context of indoles, a suitable DMG can be installed on the indole nitrogen, which then directs a strong base, typically an organolithium reagent, to deprotonate the C7 position. The resulting aryllithium intermediate can then be quenched with an electrophilic chlorine source to introduce a chlorine atom at C7. nih.gov While effective, this method can sometimes require harsh conditions for the removal of the directing group. nih.gov

Transition-metal-catalyzed C-H activation has emerged as an elegant and efficient approach for the site-selective functionalization of indoles. rsc.orgsci-hub.sedntb.gov.ua By employing a directing group on the indole nitrogen, a transition metal catalyst, such as rhodium, can selectively activate the C-H bond at the C7 position, allowing for the introduction of a halogen. nih.govresearchgate.net This method often proceeds under milder conditions than DoM and offers a high degree of regioselectivity. researchgate.net The development of various directing groups has expanded the scope of this strategy to include a wide range of C7-functionalized indoles. rsc.orgrsc.org

Modern Green Halogenation Protocols for Indoles

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. In the context of indole halogenation, enzymatic and biocatalytic approaches represent a promising green alternative to traditional methods that often rely on hazardous reagents. nih.gov

Flavin-dependent halogenases are enzymes that can catalyze the regioselective halogenation of aromatic compounds, including indoles. mdpi.com These enzymes operate in aqueous media at ambient temperatures and utilize benign halide salts as the halogen source, thereby avoiding the use of toxic and volatile organic solvents and hazardous halogenating agents. nih.gov Research has shown that certain halogenases can direct halogenation to less electronically favored positions on the indole ring, such as C5, C6, or C7, by leveraging specific enzyme-substrate interactions. researchgate.net

While the field of enzymatic halogenation is still developing, it offers significant potential for the green and highly selective synthesis of haloindoles. For instance, the RebH enzyme variant 3-LSR has been shown to catalyze the bromination of various substituted indoles. nih.gov Although this particular enzyme primarily yields 3-bromoindoles, the principle of enzyme-directed regioselectivity holds promise for the future development of biocatalysts capable of specific C7 chlorination. nih.govresearchgate.net Another green approach involves the use of an oxone-halide system, which generates reactive halogenating species in situ. echemi.comresearchgate.netnih.gov However, the regioselectivity of this system for indoles is highly dependent on the nature of the protecting group on the indole nitrogen, typically favoring C2 or C3 halogenation. nih.gov

Table 3: Comparison of C7-Chlorination Strategies for Indoles
StrategyKey FeaturesAdvantagesLimitationsReference
Directed ortho-Metalation (DoM)Use of a directing group on the indole nitrogen to guide lithiation at C7.High regioselectivity.Requires strong bases and cryogenic temperatures; harsh conditions may be needed to remove the directing group. wikipedia.orgnih.gov
Transition-Metal CatalysisDirecting group-assisted C-H activation at C7 by a transition metal catalyst.High regioselectivity, milder conditions than DoM.Requires a directing group and a metal catalyst. rsc.orgresearchgate.net
Enzymatic HalogenationUse of halogenase enzymes to catalyze regioselective chlorination.Environmentally benign, high regioselectivity, mild reaction conditions.Enzyme availability and substrate scope can be limited; may not be suitable for all indole derivatives. nih.govmdpi.com

Introduction of the Carboxylic Acid Functionality at the C6 Position

The installation of a carboxylic acid group at the C6 position of the indole ring is a critical transformation that can be achieved through several strategic approaches. These methods generally fall into two categories: the direct functionalization of a C-H bond or the conversion of a pre-existing functional group at the C6 position.

One effective strategy involves the formylation of the indole ring, followed by oxidation. The Vilsmeier-Haack reaction, for instance, can introduce a formyl group (-CHO) onto the benzene portion of the indole nucleus. While formylation often favors the C3 position on an unsubstituted indole, the presence of directing groups or specific substitution patterns on the starting material can guide the reaction to other positions, including C6. Once the 6-formylindole intermediate is secured, it can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄), silver oxide (Ag₂O), or Jones reagent (CrO₃/H₂SO₄). This two-step sequence is a reliable method for installing the carboxyl group. researchgate.net

An alternative and powerful approach involves the use of organometallic intermediates. Starting with a 6-haloindole, such as 6-bromoindole (B116670), a versatile precursor in indole chemistry, the halogen can be converted into the desired carboxylic acid. sigmaaldrich.comnih.gov This transformation can be accomplished via two primary routes:

Metal-Halogen Exchange and Carboxylation: The 6-bromoindole can be treated with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. This induces a metal-halogen exchange, generating a highly reactive 6-lithioindole intermediate. This intermediate is then quenched by bubbling carbon dioxide (CO₂) gas through the solution, followed by an acidic workup to protonate the resulting carboxylate salt, yielding the 6-carboxylic acid. A similar transformation can be achieved by forming a Grignard reagent from 6-bromoindole using magnesium metal, followed by reaction with CO₂.

Palladium-Catalyzed Carbonylation: Transition-metal catalysis offers another sophisticated route. In a palladium-catalyzed carbonylation reaction, a 6-haloindole (bromo- or iodo-substituted) is reacted with carbon monoxide (CO) gas in the presence of a palladium catalyst, a suitable ligand, and a base. beilstein-journals.org This method directly incorporates the carbonyl group to form an ester or acid derivative, depending on the reaction conditions and nucleophiles present.

These methodologies provide a robust toolkit for chemists to selectively introduce the carboxylic acid functionality at the C6 position, a key step in the synthesis of the target compound and its analogs.

Convergent and Divergent Synthesis Strategies for this compound

A convergent synthesis strategy involves preparing key fragments of the target molecule separately and then combining them in the later stages of the synthesis. Many classical named reactions for indole synthesis are inherently convergent.

Bartoli Indole Synthesis : This method is particularly well-suited for preparing 7-substituted indoles. wikipedia.orgresearchgate.netonlineorganicchemistrytutor.com A hypothetical convergent approach for the target molecule could involve the reaction of a 1,2-dichloro-3-nitrobenzene derivative with three equivalents of a vinyl Grignard reagent. This would assemble the 7-chloroindole (B1661978) core, with the second chloro group at the C6 position serving as a handle for subsequent conversion to the carboxylic acid. researchgate.netresearchgate.net

Leimgruber-Batcho Indole Synthesis : This powerful and versatile method begins with an ortho-nitrotoluene derivative. buu.ac.thwikipedia.orgresearchgate.net In a convergent approach, a suitably substituted 3-chloro-4-methyl-2-nitrobenzoate could be condensed with a formamide (B127407) acetal to form an enamine, which then undergoes reductive cyclization to directly yield the this compound ester. clockss.orgjournalijar.com

A divergent synthesis strategy, by contrast, begins with a common core intermediate that is subsequently modified to produce a wide array of structurally related compounds. nih.govmdpi.com This approach is highly valuable for exploring structure-activity relationships in drug discovery. For the target molecule and its analogs, a key intermediate could be 7-chloro-6-bromo-1H-indole . From this central scaffold, various synthetic pathways can diverge:

Path A (Synthesis of the Target Acid): Carboxylation of the 6-bromo position via lithiation/CO₂ quench or palladium-catalyzed carbonylation would yield this compound.

Path B (Synthesis of Esters): Palladium-catalyzed alkoxycarbonylation could directly form various esters at the C6 position.

Path C (Synthesis of Amides): Aminocarbonylation reactions or conversion of the carboxylic acid (from Path A) to amides would generate a library of amide analogs.

Path D (Suzuki or Stille Coupling): Cross-coupling reactions at the C6-bromo position could introduce a variety of aryl or alkyl groups, creating a diverse set of analogs for biological screening. nih.govresearchgate.net

This divergent approach allows for the efficient generation of a library of compounds from a single, advanced intermediate, maximizing synthetic efficiency. nih.gov

Stepwise Functionalization Approaches

A stepwise synthesis involves a linear sequence of reactions to build the target molecule. The Leimgruber-Batcho indole synthesis provides a classic and reliable framework for a plausible stepwise route to this compound, starting from a commercially available or readily prepared substituted nitrotoluene. wikipedia.org This method is advantageous due to its mild conditions and high yields. wikipedia.orgclockss.org

A potential stepwise synthesis is outlined below:

StepStarting MaterialReagents and ConditionsProductPurpose
1 3-Chloro-4-methyl-2-nitrobenzoic acid1. SOCl₂, reflux2. CH₃OH, pyridineMethyl 3-chloro-4-methyl-2-nitrobenzoateEsterification to protect the carboxylic acid.
2 Methyl 3-chloro-4-methyl-2-nitrobenzoateN,N-Dimethylformamide dimethyl acetal (DMFDMA), Pyrrolidine, DMF, heatMethyl 3-chloro-2-nitro-4-(2-(pyrrolidin-1-yl)vinyl)benzoateFormation of the key enamine intermediate.
3 Methyl 3-chloro-2-nitro-4-(2-(pyrrolidin-1-yl)vinyl)benzoateH₂, Pd/C or Raney NiMethyl 7-chloro-1H-indole-6-carboxylateReductive cyclization to form the indole ring.
4 Methyl 7-chloro-1H-indole-6-carboxylate1. LiOH or NaOH, H₂O/MeOH2. HCl (aq)This compoundSaponification (hydrolysis) of the ester to the final carboxylic acid.

Interactive Data Table: Stepwise Synthesis via Leimgruber-Batcho Route

Cascade and Multicomponent Reactions

To enhance synthetic efficiency and align with the principles of green chemistry, modern organic synthesis often turns to cascade (or domino) and multicomponent reactions. These strategies combine multiple bond-forming events into a single operation without isolating intermediates, thereby saving time, reagents, and solvents. nih.govresearchgate.net

Cascade Reactions involve a sequence of intramolecular or intermolecular transformations where the functionality generated in one step triggers the next. rsc.org A hypothetical cascade for a substituted indole could begin with an initial intermolecular reaction that sets up a precursor for a subsequent intramolecular cyclization to form the indole core. For instance, an acid-catalyzed cascade reaction could furnish a complex, fused indole skeleton in a single, atom-economical step from a commercially available starting material. mdpi.com

Multicomponent Reactions (MCRs) are convergent processes where three or more starting materials react in a one-pot fashion to form a product that incorporates substantial portions of all reactants. researchgate.net While a specific MCR for this compound is not prominently documented, the principles can be applied to its synthesis. For example, a Fischer indole synthesis-based MCR could be envisioned. This might involve the in situ formation of a hydrazine (B178648) from a substituted aniline, which then reacts with a keto-acid and cyclizes, all in one pot, to form the indole-carboxylic acid structure. Such an approach would offer a highly efficient route to the target scaffold. nih.gov

Advanced Derivatization Strategies for 7 Chloro 1h Indole 6 Carboxylic Acid

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of the indole (B1671886) ring is a primary site for derivatization, allowing for the introduction of a wide range of functionalities through well-established and novel synthetic methodologies.

Esterification Reactions and Ester Analogs

Esterification of 7-chloro-1H-indole-6-carboxylic acid is a fundamental transformation that not only serves to protect the carboxylic acid but also allows for the modulation of the molecule's physicochemical properties, such as lipophilicity and cell permeability. The classical Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a widely applicable method. The reaction proceeds via an equilibrium, and to drive it towards the ester product, it is common to use the alcohol as the solvent or to remove the water formed during the reaction.

While specific examples for the esterification of this compound are not extensively documented in readily available literature, the synthesis of the closely related methyl 7-chloroindole-4-carboxylate has been reported, indicating the feasibility of this transformation on similar indole systems. core.ac.uk The general principles of esterification suggest that various alcohols, from simple alkanols to more complex polyfunctional alcohols, can be employed to generate a library of ester analogs.

Table 1: Representative Esterification Reactions of Indole Carboxylic Acids

Indole Substrate Alcohol Catalyst Reaction Conditions Product Yield (%) Reference
Indole-2-carboxylic acid Ethanol H2SO4 Reflux Ethyl indole-2-carboxylate Good General Method
5-Nitroindole-2-carboxylic acid Ethanol Conc. H2SO4 80 °C, 2 h Ethyl 5-nitroindole-2-carboxylate 65% rsc.org
3-Bromoindole-2-carboxylic acid Ethanol Conc. H2SO4 80 °C, 2 h Ethyl 3-bromoindole-2-carboxylate 85% rsc.org

This table presents examples of esterification on different indole carboxylic acid scaffolds to illustrate the general applicability of the reaction.

Amidation Reactions and Amide Analogs

The formation of amide bonds from this compound is a critical derivatization strategy for the synthesis of compounds with potential biological activity. Amides can be synthesized by the reaction of the carboxylic acid with a primary or secondary amine, a reaction that typically requires the activation of the carboxylic acid. A variety of coupling reagents can be employed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. youtube.com

Alternative methods involve the in situ generation of reactive phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which can efficiently activate carboxylic acids for amidation at room temperature. nih.govacs.orgresearchgate.net This approach has been shown to be effective for a wide range of aliphatic, benzylic, and aromatic carboxylic acids with both primary and secondary amines. nih.govacs.orgresearchgate.net

Table 2: Common Coupling Reagents for Amide Synthesis from Carboxylic Acids

Coupling Reagent Additive General Features
EDC HOBt Water-soluble carbodiimide, byproducts are easily removed.
DCC DMAP Highly efficient, but the dicyclohexylurea byproduct can be difficult to remove.
HATU DIPEA High coupling efficiency, particularly for sterically hindered substrates.
BOP Et3N Effective for peptide synthesis, but can lead to racemization.
PPh3/NCPhth - Mild conditions, in situ generation of activating species. nih.govacs.orgresearchgate.net

This table provides an overview of common reagents used for the amidation of carboxylic acids.

Reductive Transformations

Reduction of the carboxylic acid moiety of this compound to a primary alcohol, (7-chloro-1H-indol-6-yl)methanol, opens up further avenues for derivatization. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (B95107) (THF). britannica.comyoutube.com Borane (BH3) complexes are also effective for this reduction. britannica.com

More recently, manganese(I)-catalyzed hydrosilylation has emerged as a milder method for the reduction of carboxylic acids to alcohols. acs.orgresearchgate.net This method has been successfully applied to the reduction of 3-indoleacetic acid, suggesting its potential applicability to other indole carboxylic acids. acs.orgresearchgate.net

Modifications at the Indole Nitrogen (N1) Position

The indole nitrogen (N1) is a nucleophilic center that can be readily functionalized, most commonly through alkylation or arylation reactions. These modifications are crucial for altering the electronic properties of the indole ring and for introducing substituents that can interact with biological targets. Typically, the indole ester is used as the substrate for N-functionalization to avoid complications with the acidic carboxylic group.

N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net A study on the N-alkylation of a similar halo-indole derivative, ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate, demonstrated the successful introduction of various alkyl groups at the N1 position using potassium carbonate as the base in DMF. researchgate.net

N-arylation of indoles can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically employs a palladium catalyst and a suitable ligand.

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, with the C3 position being the most reactive site. researchgate.net However, the directing effects of the existing substituents on the this compound ring will influence the regioselectivity of further substitutions. The chloro group at C7 and the carboxylic acid at C6 are both deactivating groups, which may direct incoming electrophiles to other positions on the benzene (B151609) ring portion of the indole. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts alkylation and acylation. beilstein-journals.org For instance, enzymatic halogenation has been shown to be a viable method for the bromination of indole-6-carboxylic acid. libretexts.org

Nucleophilic aromatic substitution (SNAr) on the chloro-substituted position (C7) is also a potential derivatization strategy. This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring and requires a strong nucleophile. While SNAr reactions on the indole nucleus are less common than electrophilic substitutions, they can provide a route to otherwise inaccessible derivatives.

Coupling Reactions for Extended Conjugated Systems

The chloro substituent at the C7 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of extended conjugated systems. These reactions are invaluable for the synthesis of advanced materials and complex pharmaceutical agents. To prevent interference from the carboxylic acid group, these reactions are typically performed on the corresponding ester derivatives.

The Suzuki coupling reaction involves the cross-coupling of the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. youtube.com This reaction is highly versatile for the formation of carbon-carbon bonds.

The Heck reaction allows for the coupling of the aryl chloride with an alkene, providing access to substituted styrenyl-indole derivatives. britannica.comnih.gov

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, leading to the synthesis of alkynyl-indoles. acs.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. acs.org Decarbonylative Sonogashira cross-coupling of carboxylic acids has also been reported, offering a direct route from the acid.

Table 3: Overview of Palladium-Catalyzed Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki Coupling Boronic acid/ester Pd catalyst, base Biaryl or vinyl-indole
Heck Reaction Alkene Pd catalyst, base Alkenyl-indole
Sonogashira Coupling Terminal alkyne Pd catalyst, Cu(I) co-catalyst, base Alkynyl-indole

This table summarizes key palladium-catalyzed cross-coupling reactions applicable to the derivatization of the this compound scaffold.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7-chloro-1H-indole-6-carboxylic acid, both ¹H NMR and ¹³C NMR spectroscopy are critical for confirming its constitution.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would correspond to the protons on the indole (B1671886) ring, the N-H proton, and the carboxylic acid proton. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. The indole N-H proton also appears as a broad singlet, typically in the range of 8-12 ppm. The aromatic protons on the indole core would exhibit characteristic chemical shifts and coupling patterns that confirm the substitution pattern.

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid, which is expected to resonate in the deshielded region of 160-185 ppm. princeton.edu The nine distinct carbon atoms of the this compound backbone would each produce a unique signal, and their chemical shifts would be influenced by the attached functional groups (chlorine and carboxylic acid) and the aromatic system.

While specific experimental NMR data for this compound is not detailed in the surveyed literature, the expected proton and carbon environments can be predicted as follows:

Expected ¹H NMR Signals Description
Carboxylic Acid Proton (-COOH)Broad singlet, downfield shift (>10 ppm)
Indole N-H ProtonBroad singlet (8-12 ppm)
Aromatic ProtonsMultiple signals in the aromatic region (approx. 6.5-8.0 ppm) with specific splitting patterns revealing their connectivity
Expected ¹³C NMR Signals Description
Carboxylic Acid Carbon (-C OOH)Signal in the range of 160-185 ppm
Aromatic and Heterocyclic CarbonsNine distinct signals corresponding to the indole ring carbons, with shifts influenced by the chloro and carboxyl substituents

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. This technique is crucial for validating the molecular formula of this compound, which is C₉H₆ClNO₂. abovchem.com

HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. The calculated exact mass for C₉H₆ClNO₂ would be compared to the experimentally measured mass. A close match between these values (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula. Furthermore, the isotopic pattern observed in the mass spectrum, particularly the characteristic M+2 peak due to the presence of the chlorine-37 isotope, would further corroborate the presence of a chlorine atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent and diagnostic peaks would be associated with the carboxylic acid and the indole N-H group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The carbonyl (C=O) stretch of the carboxylic acid would give rise to a strong, sharp peak typically found between 1710 and 1760 cm⁻¹. The N-H stretching vibration of the indole ring is expected to appear as a moderate to sharp band around 3300-3500 cm⁻¹. Other absorptions corresponding to C-H, C=C, and C-N bonds of the indole ring, as well as the C-Cl stretch, would also be present in the fingerprint region of the spectrum.

Functional Group Expected IR Absorption Range (cm⁻¹) Vibration Type
Carboxylic Acid O-H2500-3300 (very broad)Stretching
Indole N-H3300-3500Stretching
Carboxylic Acid C=O1710-1760 (strong)Stretching
Aromatic C=C1450-1600Stretching
C-Cl600-800Stretching

X-ray Crystallography for Unambiguous Structural Assignment and Regiochemical Resolution

For this compound, a single-crystal X-ray diffraction analysis would definitively confirm that the chlorine atom is located at position 7 and the carboxylic acid group is at position 6 of the indole scaffold. This eliminates any ambiguity that might arise from the interpretation of spectroscopic data alone. The analysis would also reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid and indole N-H groups, which dictates the crystal packing arrangement. Although specific crystal structure data for this compound has not been reported in the searched literature, this method remains the gold standard for absolute structure determination.

Mechanistic Studies of Biological Activities of 7 Chloro 1h Indole 6 Carboxylic Acid Derivatives

Investigation of Enzyme Inhibition Mechanisms

Derivatives of the indole-6-carboxylic acid scaffold have been identified as potent inhibitors of various enzymes, a key mechanism behind their therapeutic potential.

Receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are crucial mediators of cell proliferation and angiogenesis, and their overexpression is a hallmark of many cancers. nih.gov Consequently, they are prime targets for cancer therapeutics. nih.gov Indole-6-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of these kinases.

Two distinct series of indole-6-carboxylic acid derivatives have demonstrated targeted inhibition: hydrazone derivatives designed to target EGFR and oxadiazole derivatives aimed at VEGFR-2. nih.gov Within these series, specific compounds have shown significant inhibitory activity. Molecular docking studies suggest these derivatives bind effectively to the kinase domains, interacting with key amino acid residues. For instance, certain 1H-indole derivatives have been shown to form critical hydrogen bonds with residues like Cys917, Glu883, and Asp1044 within the VEGFR-2 active site, mimicking the binding patterns of established inhibitors like sorafenib. mdpi.com Some derivatives have been developed as dual inhibitors, targeting both EGFR and VEGFR-2 simultaneously. taylorandfrancis.comnih.gov

Table 1: Kinase Inhibitory Activity of Selected Indole (B1671886) Derivatives
Compound TypeTarget KinaseIC50 Value (nM)Reference
1H-Indole Derivative (Compound 7)VEGFR-225 mdpi.com
Sorafenib (Reference)VEGFR-235 mdpi.com
Indole Derivative (Compound III)EGFR18 taylorandfrancis.com
Indole Derivative (Compound III)VEGFR-245 taylorandfrancis.com
2-thioxoimidazolidin-4-one (Compound 6)EGFR10 nih.gov
2-thioxoimidazolidin-4-one (Compound 6)VEGFR-220 nih.gov

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, making it a therapeutic target for type 2 diabetes. nih.govresearchgate.net Indole derivatives have been explored as allosteric inhibitors of FBPase, binding to the AMP binding site rather than the active substrate site. researchgate.netnih.gov

Research into a series of indole-2-carboxylic acid derivatives revealed that substitutions at the 7-position of the indole ring significantly impact inhibitory potency. nih.gov A comparison between 7-chloro and 7-nitro substituted compounds showed that the 7-nitro derivatives exhibited more potent FBPase inhibition, with IC₅₀ values in the range of 0.10–0.47 μM. nih.gov This suggests that the electronic properties of the substituent at this position are crucial for the interaction with the allosteric site of the enzyme. nih.gov X-ray crystallography studies have helped to reveal the structural basis for this inhibitory activity, providing insights for further modification and the design of new, structurally distinct FBPase inhibitors. nih.gov

Receptor Antagonism Studies (e.g., CysLT1)

Cysteinyl leukotriene receptor 1 (CysLT1) is involved in the inflammatory pathways of diseases like asthma. nih.gov While the indole scaffold is a common feature in many pharmacologically active compounds, specific studies focusing on 7-chloro-1H-indole-6-carboxylic acid derivatives as CysLT1 antagonists are not extensively documented in the reviewed literature. However, broader studies on related structures provide insights into the features required for antagonism at CysLT receptors. For instance, research on dual CysLT1/CysLT2 antagonists has shown that the presence of two acidic moieties, such as carboxylic acid groups, is an important factor for achieving potent dual antagonist activity. nih.gov This indicates that the carboxylic acid group on the this compound scaffold could serve as a crucial interaction point with the receptor.

Modulation of Cellular Pathways (e.g., Apoptosis, Autophagy, Cell Cycle Arrest)

Beyond direct enzyme inhibition, derivatives of this compound exert their biological effects by modulating fundamental cellular processes that control cell fate.

Apoptosis: Several indole-based kinase inhibitors have been shown to induce apoptosis, or programmed cell death. The extrinsic apoptosis pathway is a common mechanism triggered by these compounds. nih.gov Mechanistic studies have revealed that this is often accompanied by an increase in the levels of pro-apoptotic proteins such as p53, caspase-7, and caspase-9, along with an upregulation of the Bax/Bcl-2 ratio, which shifts the cellular balance towards cell death. nih.gov The cleavage of PARP (poly(ADP-ribose) polymerase-1) is another key indicator of apoptosis that has been observed following treatment with such derivatives. mdpi.com

Autophagy: Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death. Some bioactive molecules derived from indole scaffolds have been found to modulate this pathway. plos.org For instance, certain derivatives can block autophagic flux, a phenomenon characterized by the accumulation of autophagic markers like LC3-II and p62 proteins. nih.gov This blockage can prevent the cell from using autophagy as a survival mechanism, thereby enhancing the cytotoxic effects of the compound.

Cell Cycle Arrest: The inhibition of cell proliferation is often achieved by halting the cell cycle at specific checkpoints. Indole-6-carboxylic acid derivatives that target EGFR and VEGFR-2 have been found to arrest cancer cells in the G2/M phase of the cell cycle. nih.govresearchgate.net Other related derivatives have been shown to induce cell cycle arrest at the G0/G1 phase. nih.gov This arrest prevents the cells from dividing and proliferating, contributing significantly to the compound's anti-proliferative effects. nih.gov

Anti-proliferative Effects in Cancer Cell Lines and Associated Mechanisms

The culmination of kinase inhibition and modulation of cellular pathways results in potent anti-proliferative activity against various cancer cell lines. Derivatives of indole-6-carboxylic acid have demonstrated cytotoxicity against a range of human cancers, including colon (HCT-116, HT-29, CaCo-2), cervical (HeLa), breast (MCF-7), and prostate (PC-3) cancer cell lines. nih.govnih.govmdpi.com

The mechanisms driving these anti-proliferative effects are directly linked to the pathways discussed previously. By inhibiting EGFR and VEGFR-2, these compounds block the signaling cascades that drive tumor growth and the formation of new blood vessels. nih.govmdpi.com This is complemented by the induction of apoptosis and cell cycle arrest, which directly reduce the number of viable cancer cells and prevent their replication. nih.govnih.gov Notably, some derivatives have shown a degree of selectivity, being more toxic to cancer cells than to healthy cells, which is a critical characteristic for potential therapeutic agents. nih.gov

Table 2: Anti-proliferative Activity of Selected Indole Derivatives in Cancer Cell Lines
Compound TypeCell LineCancer TypeActivity (IC50/GI50 µM)Reference
Indole-aryl amide (Compound 2)MCF7Breast0.81 nih.gov
Indole-aryl amide (Compound 2)PC3Prostate2.13 nih.gov
Indole-aryl amide (Compound 5)HT29ColonSelectively toxic nih.gov
Indole-aryl amide (Compound 7)MCF7Breast0.49 nih.gov
7-chloro-4-aminoquinoline-benzimidazole hybrid (Compound 5d)Hut78T-cell lymphoma1.9 mdpi.com
7-chloro-4-aminoquinoline-benzimidazole hybrid (Compound 5d)THP-1Leukemia2.9 mdpi.com

Potential as Building Blocks for Other Bioactive Molecules

The this compound structure is a versatile scaffold that serves as a valuable building block in the synthesis of more complex bioactive molecules. enamine.net Its inherent features—an indole core, a carboxylic acid functional group, and a halogen substituent—provide multiple points for chemical modification.

The carboxylic acid group is readily used for amide bond formation, allowing for the attachment of various side chains and the creation of large chemical libraries for screening. enamine.net

The indole ring itself is a privileged structure in medicinal chemistry, and its nitrogen atom can be alkylated or otherwise modified. nih.gov

The chloro substituent offers a site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is one of the most frequently used reactions in medicinal chemistry for creating carbon-carbon bonds. researchgate.net

This chemical versatility has been exploited to create diverse molecules, including inhibitors of the anti-apoptotic protein Mcl-1, bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors, and HIV-1 integrase inhibitors. nih.govnih.govmdpi.com The use of such indole-based building blocks allows for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds into potent and selective therapeutic agents. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Analysis

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mode of 7-chloro-1H-indole-6-carboxylic acid within the active site of a target protein. For instance, in studies involving similar indole-6-carboxylic acid derivatives, docking has been employed to elucidate binding patterns with targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govresearchgate.net

The docking process for this compound would involve preparing the 3D structure of the ligand and the target protein. The simulation then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, calculating a scoring function to rank the poses. A lower docking score typically indicates a more favorable binding interaction.

Key interactions often observed for this class of compounds include:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Lysine, Aspartate) in the active site. The indole (B1671886) N-H group can also act as a hydrogen bond donor.

Hydrophobic Interactions: The bicyclic indole ring can form hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

Halogen Bonding: The chlorine atom at the 7-position can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity and selectivity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target
Interacting ResidueInteraction TypeDistance (Å)Contributing Moiety
Lys745Hydrogen Bond2.1Carboxylic Acid (-COOH)
Asp855Salt Bridge / H-Bond2.5Carboxylic Acid (-COOH)
Phe856π-π Stacking3.8Indole Ring
Met793Halogen Bond3.27-Chloro group (-Cl)
Val726Hydrophobic4.1Indole Ring

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target. nih.govjournal-jop.org This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR), to build an equation that correlates these descriptors with the observed activity (e.g., IC50 values). journal-jop.org

Key steps in QSAR modeling include:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities is required.

Descriptor Calculation: Various descriptors are calculated for each molecule, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov

Model Building and Validation: A training set of compounds is used to build the model, which is then validated using an external test set of compounds to ensure its predictive power.

Table 2: Examples of Molecular Descriptors for QSAR Analysis
Descriptor TypeDescriptor NameDescription
TopologicalTopological Polar Surface Area (TPSA)Sum of surfaces of polar atoms; relates to membrane permeability.
ElectronicDipole MomentA measure of the overall polarity of the molecule.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the compound.
StericMolecular VolumeThe volume occupied by the molecule.
Quantum ChemicalHOMO/LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals.

A resulting QSAR equation might look like: pIC50 = c0 + c1(LogP) + c2(TPSA) + c3*(Dipole Moment). Such a model can guide the synthesis of new analogs by predicting which structural modifications are likely to improve activity. nih.gov

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dergipark.org.tr For this compound, a pharmacophore model can be generated based on its structure and known interactions. mdpi.comnih.gov This model would consist of a 3D arrangement of key chemical features.

Potential pharmacophoric features for this compound include:

A Hydrogen Bond Acceptor (from the carbonyl oxygen of the carboxylic acid).

A Hydrogen Bond Donor (from the hydroxyl of the carboxylic acid and the indole N-H).

A Negative Ionizable Feature (the carboxylate group at physiological pH).

An Aromatic Ring Feature (the indole ring).

A Hydrophobic Feature (associated with the chloro-substituted benzene (B151609) portion of the indole).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features in the correct spatial arrangement. nih.gov This process, known as virtual screening, can rapidly identify diverse new scaffolds that are likely to be active, significantly accelerating the hit-to-lead stage of drug discovery. proceedings.science

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key area of flexibility is the rotation of the carboxylic acid group relative to the indole ring.

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of the ligand-protein complex over time. nsf.gov An MD simulation would begin with the docked pose of this compound in its target protein. The simulation calculates the forces on all atoms and their subsequent movements over short time steps (femtoseconds), generating a trajectory that reveals the stability of the binding mode and the flexibility of different parts of the molecule and protein. nih.gov

MD simulations can provide insights into:

Binding Stability: Confirming whether the initial docking pose is stable over time or if the ligand shifts to a different binding mode.

Role of Water Molecules: Identifying key water molecules that may mediate interactions between the ligand and the protein.

Conformational Changes: Observing how the protein and ligand conformations adapt to each other upon binding. nsf.gov

Binding Free Energy: Using methods like MM/PBSA to calculate the binding free energy, which provides a more accurate estimate of binding affinity than docking scores alone.

Rational Design Principles for Novel this compound Analogs

Based on the insights from docking, QSAR, and pharmacophore modeling, rational design principles can be established to guide the synthesis of new, improved analogs. nih.govsci-hub.se The goal is typically to enhance potency, selectivity, or pharmacokinetic properties.

For the this compound scaffold, several positions are amenable to modification:

Position 1 (Indole Nitrogen): Substitution at the N-H position can modulate the hydrogen-bonding capability and introduce new interactions. For instance, adding small alkyl or aryl groups could probe nearby hydrophobic pockets in the target's active site. researchgate.net

Position 2 and 3: While the parent structure is unsubstituted at these positions, adding small substituents could be explored to improve shape complementarity with the binding site. However, studies on other indole-2-carboxylic acids show the carboxyl group is often critical for binding. sci-hub.se

Benzene Ring (Positions 4, 5): The electronic properties of the indole ring can be tuned by adding electron-donating or electron-withdrawing groups at these positions, potentially influencing binding affinity.

Position 6 (Carboxylic Acid): This group is often crucial for anchoring the molecule in the active site through key hydrogen bonds or salt bridges. sci-hub.se Bioisosteric replacement (e.g., with a tetrazole) could be explored to improve metabolic stability or cell permeability while retaining the key acidic interaction.

Position 7 (Chlorine): The chloro group can be replaced with other halogens (F, Br) to modulate halogen bonding potential and lipophilicity. Small alkyl groups could also be explored.

Structure-activity relationship (SAR) studies on related indole derivatives have shown that modifications at these positions can have a significant impact on biological activity, underscoring the importance of a systematic, computationally-guided approach to analog design. nih.govmdpi.com

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Selectivity

The synthesis of indole (B1671886) derivatives is a well-established field, yet there is a continuous drive towards more sustainable and selective methodologies. openmedicinalchemistryjournal.com Future research into the synthesis of 7-chloro-1H-indole-6-carboxylic acid is likely to focus on several key areas:

Greener Synthetic Methods: Traditional methods for indole synthesis, such as the Fischer indole synthesis, often require harsh conditions and generate significant waste. nih.gov Future approaches will likely prioritize the use of environmentally benign solvents like water, solvent-free reaction conditions, and the use of reusable catalysts. openmedicinalchemistryjournal.com Methodologies such as photocatalysis, which can proceed under mild, metal-free conditions, represent a promising avenue for constructing the indole core or for its subsequent functionalization. acs.org

C-H Functionalization: Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to creating complex molecules. Future synthetic routes to derivatives of this compound could leverage palladium-catalyzed C-H functionalization to introduce various substituents onto the indole ring, bypassing the need for pre-functionalized starting materials. acs.org

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound and its derivatives would be a significant step towards a more efficient and sustainable manufacturing process.

A summary of potential future synthetic strategies is presented in the table below.

Synthetic StrategyPotential Advantages
Green Chemistry ApproachesReduced environmental impact, lower cost, increased safety. openmedicinalchemistryjournal.com
C-H FunctionalizationHigh atom economy, reduced number of synthetic steps. acs.org
Flow ChemistryImproved reaction control, enhanced safety, easier scalability.

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of indole carboxylic acids have been investigated for a wide range of therapeutic applications, including their use as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aiontosight.ai The unique structure of this compound makes it a valuable scaffold for exploring new biological targets.

Anticancer Agents: The overexpression of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) is a hallmark of many cancers. nih.gov Indole-6-carboxylic acid derivatives have been synthesized and shown to act as multi-target antiproliferative agents by inhibiting these kinases. nih.gov Future research could focus on developing derivatives of this compound as potent and selective inhibitors of EGFR and VEGFR-2, potentially leading to new cancer therapeutics. nih.gov Another promising target is the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), which is overexpressed in many cancers. nih.gov Tricyclic indole-2-carboxylic acids containing a 6-chloro substituent have shown high affinity and selectivity for Mcl-1, suggesting that derivatives of this compound could also be potent Mcl-1 inhibitors. nih.gov

Antiviral Agents: HIV-1 integrase is a critical enzyme for viral replication, making it an attractive target for antiviral drugs. mdpi.com Indole-2-carboxylic acid derivatives have been identified as effective HIV-1 integrase strand transfer inhibitors. mdpi.com The indole core and the carboxylic acid group are crucial for chelating the magnesium ions in the enzyme's active site. mdpi.com This suggests that this compound could serve as a starting point for the design of novel HIV-1 integrase inhibitors.

Antidiabetic Agents: Fructose-1,6-bisphosphatase (FBPase) is a key enzyme in gluconeogenesis, and its inhibition is a potential strategy for treating type 2 diabetes. researchgate.net Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been developed as allosteric inhibitors of FBPase. researchgate.net This opens up the possibility of exploring this compound derivatives for the same purpose.

The table below summarizes potential biological targets for derivatives of this compound.

Biological TargetTherapeutic AreaRationale
EGFR/VEGFR-2CancerIndole-6-carboxylic acid derivatives have shown inhibitory activity. nih.gov
Mcl-1Cancer6-chloro-indole-2-carboxylic acid derivatives are potent inhibitors. nih.gov
HIV-1 IntegraseHIV/AIDSThe indole-carboxylic acid scaffold is a known pharmacophore. mdpi.com
FBPaseType 2 DiabetesRelated indole derivatives act as allosteric inhibitors. researchgate.net

Integration with Advanced Drug Delivery Systems

The carboxylic acid group in this compound provides a convenient handle for conjugation to various drug delivery systems. nih.gov This can be exploited to improve the pharmacokinetic properties of the parent compound or to target it to specific tissues or cells.

Prodrug Strategies: The carboxylic acid can be masked as an ester or an amide, which is then cleaved in vivo to release the active drug. This approach can be used to enhance oral bioavailability or to achieve targeted drug release. Cyclodextrin-based prodrugs, for example, can be used for colon-specific drug delivery. researchgate.net

Nanoparticle-based Delivery: The compound can be conjugated to nanoparticles, such as liposomes or polymeric nanoparticles, to improve its solubility, stability, and circulation time. nih.gov This can also facilitate passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands to the nanoparticle surface.

Antibody-Drug Conjugates (ADCs): For targeted cancer therapy, the carboxylic acid can be used to link the indole derivative to a monoclonal antibody that specifically recognizes a tumor-associated antigen. nih.gov This approach allows for the selective delivery of a potent cytotoxic agent to cancer cells, minimizing systemic toxicity. nih.gov

Application in Chemical Probes and Biological Tool Development

Fluorescent chemical probes are invaluable tools for studying biological processes in real-time. The indole scaffold is a known fluorophore, and its derivatives can be developed into probes for various applications.

Fluorescent Imaging Agents: By attaching a suitable fluorochrome to the this compound core via its carboxylic acid group, it is possible to create fluorescent probes for imaging specific biological targets. mdpi.com For instance, probes targeting cyclooxygenase (COX)-1, an enzyme overexpressed in some cancers, have been developed from other carboxylic acid-containing molecules. mdpi.com This suggests a potential route for developing imaging agents based on the this compound scaffold.

Affinity-based Probes: The compound could be immobilized on a solid support through its carboxylic acid group to create an affinity matrix for identifying and isolating its protein targets from complex biological mixtures. This is a crucial step in target validation and understanding the mechanism of action of a bioactive compound.

Synergistic Effects with Other Bioactive Compounds

Combining therapeutic agents with different mechanisms of action is a common strategy to enhance efficacy and overcome drug resistance. Future research could explore the synergistic effects of this compound derivatives with other bioactive compounds.

Combination Cancer Therapy: In cancer treatment, combining a targeted agent with a conventional chemotherapeutic drug can lead to improved outcomes. Derivatives of this compound targeting Mcl-1 could be combined with other Bcl-2 family inhibitors or with standard-of-care chemotherapy to induce cancer cell apoptosis more effectively. nih.gov

Antibiotic Potentiation: Some compounds can enhance the activity of existing antibiotics by targeting bacterial resistance mechanisms. For instance, inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production, can increase the sensitivity of bacteria to antibiotics. nih.gov Exploring the potential of this compound derivatives to act as bCSE inhibitors or in combination with existing antibiotics could be a fruitful area of research.

Q & A

Q. What are the recommended synthetic routes for 7-chloro-1H-indole-6-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves formylation and cyclization of substituted aniline precursors. For example, refluxing 3-formyl-indole derivatives with sodium acetate in acetic acid can yield indole-carboxylic acid analogs . Optimization may include adjusting reaction time (3–5 hours), stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine), and purification via recrystallization (e.g., DMF/acetic acid mixtures). Monitoring intermediates with HPLC or LC-MS is critical to ensure purity.

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

While specific toxicity data for this compound is limited, structurally related indoles (e.g., 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid) require PPE, including P95 respirators and chemical-resistant gloves, due to acute oral toxicity (H302) and skin irritation (H315) risks . Stability testing under varying pH, temperature, and light conditions is advised, as degradation pathways for similar compounds remain poorly characterized .

Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule structure determination, particularly for resolving halogen-substituted indoles .
  • NMR/IR : Analyze characteristic peaks (e.g., carboxylic acid COOH ~2500-3300 cm⁻¹ in IR; indole NH ~10-12 ppm in ¹H NMR).
  • Mass spectrometry : Confirm molecular weight (e.g., theoretical MW: 195.6 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for halogenated indole derivatives?

Discrepancies may arise from assay variability (e.g., cell-line specificity, concentration ranges). For example, indole-3-carbaldehyde derivatives show divergent anticancer activity depending on substitution patterns . To address this:

  • Use standardized protocols (e.g., NIH/NCATS assays for IC50 determination).
  • Perform dose-response curves with triplicate replicates.
  • Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based).

Q. What computational strategies are effective for predicting the reactivity and binding affinity of this compound?

  • DFT calculations : Model electrophilic substitution sites (e.g., C-3 vs. C-5 positions) using Gaussian or ORCA software.
  • Molecular docking : Screen against target proteins (e.g., kinases, COX-2) using AutoDock Vina, referencing crystallographic data from related indoles .
  • ADMET prediction : Tools like SwissADME can estimate logP (~2.17 for analogous 6-methylindole-3-carboxylic acid ), guiding solubility optimization.

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Systematic substitution : Synthesize analogs with variations at the Cl (C-7) and COOH (C-6) positions.
  • Pharmacophore mapping : Compare electrostatic/hydrophobic profiles with active derivatives (e.g., 6-iodo-indole-3-carbaldehyde’s antimicrobial activity ).
  • Data clustering : Apply PCA or heatmap analysis to correlate structural features (e.g., Hammett σ values) with bioactivity .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing clustered or nested data in pharmacological studies?

Use mixed-effects models to account for batch-to-batch variability or repeated measurements. For example, in dose-response studies:

  • Apply hierarchical regression to cluster data by experimental replicate.
  • Calculate intraclass correlation coefficients (ICC) to assess reproducibility .
  • Report variance components (e.g., within-subject vs. between-subject variability) .

Q. How can researchers address gaps in physicochemical or toxicological data for novel indole derivatives?

  • In silico extrapolation : Use QSAR models (e.g., EPI Suite) to predict properties like logP or acute toxicity.
  • Accelerated stability studies : Expose compounds to stress conditions (40°C/75% RH) and monitor degradation via LC-MS .
  • Tiered toxicity screening : Start with zebrafish embryo assays (OECD TG 236) before advancing to rodent models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.